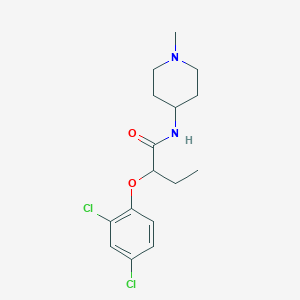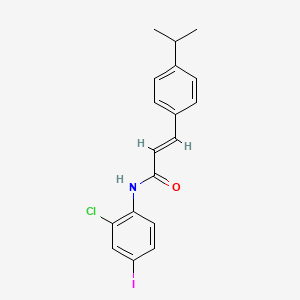![molecular formula C23H30N2O4S B4940571 N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940571.png)
N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects on cardiovascular, respiratory, and neurological diseases.
作用机制
N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide 41-2272 works by stimulating the activity of sGC, which is an enzyme that plays a key role in regulating various physiological processes such as blood pressure, vascular tone, and inflammation. By increasing the activity of sGC, N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide 41-2272 increases the production of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of smooth muscle cells, vasodilation, and improved blood flow.
Biochemical and Physiological Effects:
N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve endothelial function, reduce oxidative stress, and improve mitochondrial function.
实验室实验的优点和局限性
One of the major advantages of using N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide 41-2272 in lab experiments is its specificity for sGC, which allows for targeted modulation of this enzyme. However, one of the major limitations is its relatively low potency, which may require higher concentrations to achieve desired effects.
未来方向
There are several potential future directions for research on N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide 41-2272, including:
1. Further studies on its potential use in the treatment of neurological diseases such as Alzheimer's disease and Parkinson's disease.
2. Development of more potent sGC stimulators based on the structure of N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide 41-2272.
3. Studies on the potential use of N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide 41-2272 in combination with other drugs for the treatment of cardiovascular and respiratory diseases.
4. Studies on the long-term safety and efficacy of N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide 41-2272 in humans.
Conclusion:
N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide 41-2272 is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential therapeutic applications and to develop more potent sGC stimulators based on its structure.
合成方法
The synthesis of N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide 41-2272 involves several steps, starting with the reaction of 4-(benzyloxy)phenylacetonitrile with cycloheptylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with methylsulfonyl chloride to form the sulfone intermediate, which is further reacted with N,N-dimethylglycine to form the final product, N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide 41-2272.
科学研究应用
N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of pulmonary hypertension, where it has been shown to improve pulmonary arterial hypertension and right ventricular function. It has also been studied for its potential use in treating cardiovascular diseases such as angina and heart failure, as well as neurological diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-cycloheptyl-2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-30(27,28)25(17-23(26)24-20-11-7-2-3-8-12-20)21-13-15-22(16-14-21)29-18-19-9-5-4-6-10-19/h4-6,9-10,13-16,20H,2-3,7-8,11-12,17-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEJZGFQTHGARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCCC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-difluorophenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4940506.png)

![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4940531.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
![2-(3,5-dibromo-2-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4940550.png)

amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4940560.png)
![4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4940568.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4940579.png)
![2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4940592.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4940594.png)